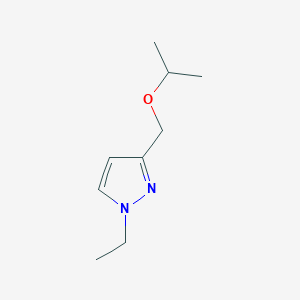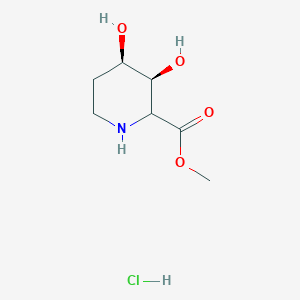
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as EIMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EIMDP is a pyrazole derivative that has been synthesized through various methods and has shown promising results in a range of scientific studies.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. In the case of Alzheimer's disease, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole binds to amyloid-beta plaques in the brain, allowing for their detection through imaging techniques. In the case of inflammation, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is believed to inhibit the production of pro-inflammatory cytokines by binding to specific enzymes involved in their production.
Biochemical and Physiological Effects
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects in the body. In addition to its potential diagnostic and anti-inflammatory properties, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have antioxidant properties. Studies have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can scavenge free radicals in the body, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole for lab experiments is its specificity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to bind to specific receptors or enzymes in the body, which makes it a useful tool for studying these targets. However, one limitation of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity. Studies have found that high doses of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be toxic to cells, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is the development of new diagnostic tools for Alzheimer's disease using 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. Researchers are also exploring the potential of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a treatment for inflammatory diseases. Additionally, there is interest in exploring the antioxidant properties of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole and its potential use in preventing oxidative stress-related diseases. Overall, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is a promising compound that has the potential to advance medical research in several areas.
Synthesis Methods
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods, including the reaction of ethyl hydrazinecarboxylate with isopropoxymethyl ketone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with isopropoxymethyl magnesium bromide. The resulting product is then treated with acetic anhydride and p-toluenesulfonic acid to yield 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
Scientific Research Applications
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in medical research. One of the most promising applications of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as a diagnostic tool for Alzheimer's disease. Researchers have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can bind to amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. This binding allows for the detection of these plaques through imaging techniques such as positron emission tomography (PET).
Another potential application of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as an anti-inflammatory agent. Studies have shown that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition could potentially lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWQNNHAZUZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)


![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
